molecular formula C16H28O2 B8504834 12-Methoxy-3,7,11-trimethyldodeca-1,6,10-trien-3-OL CAS No. 62617-63-4

12-Methoxy-3,7,11-trimethyldodeca-1,6,10-trien-3-OL

Cat. No. B8504834
CAS RN: 62617-63-4
M. Wt: 252.39 g/mol
InChI Key: MHTDIYWPTWRCBC-UHFFFAOYSA-N
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Patent
US04031141

Procedure details

5 g of copper sulfate pentahydrate are suspended in 20 g of paraffin oil, with vigorous stirring, and the suspension is heated at 180° C under 20 mm Hg. The water of crystallization which is eliminated is removed through a descending condenser. After the reaction has ended, 25 g (0.1 mole) of 12-methoxy-3,7,11-trimethyl-dodeca-1,6,10-trien-3-ol are added dropwise to the suspension and water and reaction product are distilled off simultaneously (reaction time about 30 minutes). After completion, the distillate is taken up in 100 ml of ether, the ether solution is washed with sodium carbonate solution, then washed neutral with water and dried over sodium sulfate, and the drying agent is then filtered off. After distilling off the ether, the product which remains is fractionated, giving 11 g of a 2:1 mixture of 12-methoxy-3,7,11-trimethyl-dodeca-1,3,6,10-tetraene and 12-methoxy-3-methylene-7,11-dimethyl-dodeca-1,6,10- -triene (yield 47%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
20 g
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([CH3:18])=[CH:5][CH2:6][CH2:7][C:8]([CH3:17])=[CH:9][CH2:10][CH2:11][C:12]([CH3:16])(O)[CH:13]=[CH2:14].O.COCC(C)=CCCC(C)=CCC=C(C)C=C>CCOCC.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:1][O:2][CH2:3][C:4]([CH3:18])=[CH:5][CH2:6][CH2:7][C:8]([CH3:17])=[CH:9][CH2:10][CH2:11][C:12](=[CH2:16])[CH:13]=[CH2:14] |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COCC(=CCCC(=CCCC(C=C)(O)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(=CCCC(=CCC=C(C=C)C)C)C
Step Three
Name
paraffin
Quantity
20 g
Type
solvent
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
5 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water of crystallization which
CUSTOM
Type
CUSTOM
Details
is eliminated is removed through a descending condenser
DISTILLATION
Type
DISTILLATION
Details
are distilled off
CUSTOM
Type
CUSTOM
Details
simultaneously (reaction time about 30 minutes)
Duration
30 min
WASH
Type
WASH
Details
the ether solution is washed with sodium carbonate solution
WASH
Type
WASH
Details
washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent is then filtered off
DISTILLATION
Type
DISTILLATION
Details
After distilling off the ether
CUSTOM
Type
CUSTOM
Details
giving

Outcomes

Product
Name
Type
product
Smiles
COCC(=CCCC(=CCCC(C=C)=C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.